molecular formula C21H25ClFN3O2 B2704851 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide CAS No. 898448-56-1

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

Cat. No. B2704851
CAS RN: 898448-56-1
M. Wt: 405.9
InChI Key: DRSWOBDJCMJGSW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C21H25ClFN3O2 and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

Research has demonstrated the synthesis of derivatives related to "2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide," exploring their antimicrobial potential. Patel, Mistry, and Desai (2009) detailed the synthesis of 4-oxo-thiazolidine derivatives, which involved condensation and fusion reactions leading to compounds with potential antimicrobial properties (Patel, Mistry, & Desai, 2009).

Pesticidal Activity

Olszewska, Tarasiuk, and Pikus (2011) focused on the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include similar structures, by X-ray powder diffraction, indicating their potential as pesticides. This study presents experimental data crucial for understanding the physical properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).

Pharmacological Properties

Chu et al. (1991) explored the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride, providing insight into the antimicrobial efficacy and pharmacological profile of compounds within this chemical class, although not directly related, it showcases the methodological approaches applicable to similar compounds (Chu et al., 1991).

Antioxidant, Analgesic, and Anti-inflammatory Evaluation

Nayak et al. (2014) synthesized a compound by reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide, which was then evaluated for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. This research provides a template for evaluating the biological activities of related compounds (Nayak et al., 2014).

Molecular Docking and Anticancer Drug Design

Sharma et al. (2018) conducted synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, aiming at anticancer drug development. This study illustrates the integration of chemical synthesis with computational methods to predict the efficacy of novel compounds (Sharma et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O2/c1-25-10-12-26(13-11-25)20(16-2-6-18(23)7-3-16)14-24-21(27)15-28-19-8-4-17(22)5-9-19/h2-9,20H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSWOBDJCMJGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

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